Cyclohexyltrimethoxysilane
Overview
Description
Cyclohexyltrimethoxysilane is an organosilicon compound with the chemical formula C₉H₂₀O₃Si. It is a colorless to almost colorless liquid that is used in various industrial and scientific applications. This compound is known for its ability to act as a coupling agent, which helps in bonding organic materials to inorganic surfaces.
Mechanism of Action
Target of Action
Cyclohexyltrimethoxysilane (CHTMS) is primarily used as a precursor in the synthesis of oligosilsesquioxanes . These oligomers are used as organic-inorganic fillers in various applications . The primary targets of CHTMS are therefore the reactants and catalysts involved in the synthesis of these oligomers.
Mode of Action
The mode of action of CHTMS involves its reaction with water in a process known as hydrolysis-condensation . This reaction, catalyzed by an acid or base, results in the formation of oligosilsesquioxanes . The resulting oligomers can then interact with other materials, such as poly(methyl methacrylate) (PMMA), to form composites with improved thermal and mechanical properties .
Biochemical Pathways
The hydrolysis-condensation reaction that it undergoes is a common process in this field, leading to the formation of a variety of siloxane-based materials .
Pharmacokinetics
Its behavior in solution can be analyzed using techniques such as high-performance liquid chromatography (hplc) . This can provide information on its solubility, stability, and reactivity, which are crucial for its use in the synthesis of oligosilsesquioxanes .
Result of Action
The primary result of CHTMS’s action is the formation of oligosilsesquioxanes . These oligomers can be used as fillers in organic-inorganic composites, improving their thermal and mechanical properties . The specific properties of the resulting material can vary depending on the conditions of the synthesis and the other components of the composite .
Action Environment
The action of CHTMS is influenced by several environmental factors. The pH of the solution, for example, can affect the rate and extent of the hydrolysis-condensation reaction . The temperature and solvent used can also have significant effects on the reaction . Furthermore, the presence of other reactants or additives can influence the structure and properties of the resulting oligosilsesquioxanes .
Biochemical Analysis
Biochemical Properties
It is known that the compound is involved in the formation of oligosilsesquioxanes via hydrolysis-condensation reactions . These oligomers can interact with various biomolecules, such as proteins, to form organic-inorganic fillers .
Cellular Effects
It is known that the compound can influence the thermal and mechanical properties of poly(methyl methacrylate) nanocomposites
Molecular Mechanism
It is known that the compound undergoes a hydrolysis-condensation reaction to form oligosilsesquioxanes These oligomers can then interact with other molecules, potentially influencing their function
Temporal Effects in Laboratory Settings
It is known that the compound has high storage stability over several months
Metabolic Pathways
It is known that the compound is involved in the formation of oligosilsesquioxanes via hydrolysis-condensation reactions . This suggests that Cyclohexyltrimethoxysilane may interact with enzymes or cofactors involved in these reactions.
Preparation Methods
Cyclohexyltrimethoxysilane can be synthesized through several methods. One common method involves the reaction of cyclohexyltrichlorosilane with methanol in the presence of a base such as pyridine. The reaction is typically carried out under an inert atmosphere to prevent moisture from interfering with the process . The general reaction is as follows:
[ \text{Cyclohexyltrichlorosilane} + 3 \text{Methanol} \rightarrow \text{this compound} + 3 \text{Hydrochloric Acid} ]
Industrial production methods often involve the hydrolysis and condensation of alkoxysilanes under controlled conditions. This process can be catalyzed by acids or bases and is carried out under a nitrogen atmosphere to ensure the stability of the product .
Chemical Reactions Analysis
Cyclohexyltrimethoxysilane undergoes several types of chemical reactions, including:
Hydrolysis and Condensation: In the presence of water, this compound hydrolyzes to form silanols, which can further condense to form siloxane bonds.
Substitution Reactions: The methoxy groups in this compound can be substituted with other nucleophiles, such as amines or alcohols, under appropriate conditions.
Common reagents used in these reactions include water, methanol, and various acids or bases. The major products formed from these reactions are silanols and siloxanes.
Scientific Research Applications
Cyclohexyltrimethoxysilane has a wide range of applications in scientific research:
Biology: this compound can be used to modify surfaces of biological materials to improve their compatibility with inorganic substrates.
Medicine: It is used in the development of drug delivery systems where its ability to form stable bonds with various substrates is advantageous.
Comparison with Similar Compounds
Cyclohexyltrimethoxysilane can be compared with other alkoxysilanes such as methyltrimethoxysilane and phenyltrimethoxysilane. While all these compounds can form siloxane bonds, this compound is unique due to its cyclohexyl group, which provides different steric and electronic properties. This makes it particularly useful in applications where a more rigid or bulky substituent is required .
Similar Compounds
- Methyltrimethoxysilane
- Phenyltrimethoxysilane
- Ethyltrimethoxysilane
This compound stands out due to its unique combination of properties, making it a versatile compound in various fields of research and industry.
Properties
IUPAC Name |
cyclohexyl(trimethoxy)silane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20O3Si/c1-10-13(11-2,12-3)9-7-5-4-6-8-9/h9H,4-8H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MEWFSXFFGFDHGV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CO[Si](C1CCCCC1)(OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20O3Si | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20451277 | |
Record name | Cyclohexyltrimethoxysilane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20451277 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17865-54-2 | |
Record name | Cyclohexyltrimethoxysilane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=17865-54-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Cyclohexyltrimethoxysilane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20451277 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Cyclohexyltrimethoxysilane interact with surfaces like glass fibers and what happens to this interaction in water?
A1: this compound (CHTMS) forms a strong bond with glass fibers through a process called hydrolysis and condensation. The methoxy groups (–OCH3) of CHTMS react with hydroxyl groups (–OH) present on the glass surface, releasing methanol and forming siloxane bonds (Si–O–Si). This creates a durable organic-inorganic interface. []
Q2: How does the incorporation of this compound impact the high-temperature friction properties of organosilica networks?
A2: Organosilica networks containing CHTMS exhibit promising high-temperature lubrication properties. When incorporated into these networks, CHTMS contributes to a reduction in friction coefficient, particularly at elevated temperatures. Studies have shown that materials derived from CHTMS start to soften above 120°C, leading to significantly reduced friction coefficients, reaching values as low as 0.01. This surpasses the performance of even commonly used solid lubricants like graphite. [] The cyclohexyl group in CHTMS likely plays a crucial role in this behavior, providing flexibility and facilitating movement within the material at high temperatures.
Q3: Are there any alternative organosilica precursors with comparable or superior performance to this compound in high-temperature lubrication applications?
A3: Research suggests that Phenyltrimethoxysilane (PTMS) exhibits comparable, and in some cases, superior performance to CHTMS in high-temperature lubrication applications. [] Similar to CHTMS, materials derived from PTMS also demonstrate softening behavior above 120°C and achieve similarly low friction coefficients (around 0.01). [] This suggests that the phenyl group in PTMS might offer similar or even enhanced flexibility and mobility at high temperatures compared to the cyclohexyl group in CHTMS. Further investigations into the specific structural features and their influence on high-temperature lubrication properties could provide valuable insights for designing even more effective solid lubricants.
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